3-(4-(Difluoromethoxy)-2-fluorophenyl)acrylic acid
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Overview
Description
3-(4-(Difluoromethoxy)-2-fluorophenyl)acrylic acid is a chemical compound characterized by the presence of difluoromethoxy and fluorophenyl groups attached to an acrylic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Difluoromethoxy)-2-fluorophenyl)acrylic acid typically involves the reaction of 4-(difluoromethoxy)-2-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Difluoromethoxy)-2-fluorophenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
3-(4-(Difluoromethoxy)-2-fluorophenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-(4-(Difluoromethoxy)-2-fluorophenyl)acrylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s structure allows it to interact with various biological molecules, influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound shares similar functional groups and is used in similar applications, such as in the synthesis of pharmaceuticals and materials.
4-(Difluoromethoxy)phenyl isothiocyanate: Another related compound with applications in medicinal chemistry and agricultural chemistry.
Uniqueness
3-(4-(Difluoromethoxy)-2-fluorophenyl)acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H7F3O3 |
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Molecular Weight |
232.16 g/mol |
IUPAC Name |
(E)-3-[4-(difluoromethoxy)-2-fluorophenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H7F3O3/c11-8-5-7(16-10(12)13)3-1-6(8)2-4-9(14)15/h1-5,10H,(H,14,15)/b4-2+ |
InChI Key |
LKGMGLDIEQKRIF-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1OC(F)F)F)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)F)C=CC(=O)O |
Origin of Product |
United States |
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